molecular formula C23H23ClN2O4S2 B1339257 3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate CAS No. 22268-65-1

3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate

Cat. No. B1339257
CAS RN: 22268-65-1
M. Wt: 491 g/mol
InChI Key: HSVLFBSXAKAPBG-UHFFFAOYSA-M
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Description

The compound is a benzothiazolium salt, which is a class of organic compounds known for their diverse range of biological activities . The benzothiazole moiety is a bicyclic system consisting of a benzene ring fused to a thiazole ring. In your compound, there are two benzothiazole rings, one of which has an ethyl group attached to the nitrogen atom, and the other is part of a conjugated system with a penta-1,3-diene .


Molecular Structure Analysis

The compound’s structure suggests it might exhibit interesting optical properties due to the conjugated system involving the penta-1,3-diene and the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, particularly the presence of the perchlorate anion, which is a strong oxidizing agent .

Scientific Research Applications

Photophysical Properties and Molecular Aggregation

Benzothiazole derivatives, including those structurally related to the compound , have been extensively studied for their photophysical properties and the ability to form molecular aggregates. These properties are crucial for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent probes. For instance, studies have shown that benzothiazole-based dyes can form different types of molecular aggregates, such as dimers, tetramers, and octamers, which exhibit distinct absorption band shifts depending on their mutual orientation and the degree of π-stacking. These shifts are indicative of potential applications in the development of novel optical materials and sensors (Avakyan, Shapiro, & Alfimov, 2014).

Nucleic Acid Detection

Certain benzothiazole derivatives have shown significant fluorescence intensity enhancement upon binding to nucleic acids, making them promising candidates as probes for nucleic acid detection. This capability is crucial for biomedical research, where the detection and quantification of nucleic acids are fundamental for diagnostics, genetic studies, and molecular biology. The specific binding mechanisms and spectral properties of these compounds enable their use in various spectroscopic studies to investigate nucleic acid structures and dynamics (Valyukh, Kovalska, Slominskii, & Yarmoluk, 2002).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of benzothiazole derivatives are of significant interest in the development of new pharmaceuticals and biocides. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing potential as antimicrobial agents. The structural diversity of benzothiazole derivatives allows for the exploration of structure-activity relationships, aiming to enhance their efficacy and specificity as antimicrobial agents (Soni, Ranawat, Sharma, Bhandari, & Sharma, 2010).

Catalysis and Organic Synthesis

Benzothiazole derivatives are also explored in catalysis and organic synthesis, where their unique chemical properties facilitate various catalytic processes and synthetic transformations. For example, they have been utilized in cycloaddition reactions, serving as precursors for the synthesis of complex heterocyclic compounds. These synthetic methodologies are valuable for the development of new materials, pharmaceuticals, and agrochemicals, demonstrating the versatility and importance of benzothiazole derivatives in chemical research (Malathi, Jeyachandran, Kalaiselvan, & Kumar, 2015).

Safety And Hazards

As with all chemicals, safe handling practices should be followed. The perchlorate anion is a strong oxidizer and can be hazardous .

properties

IUPAC Name

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2S2.ClHO4/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;2-1(3,4)5/h5-17H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLFBSXAKAPBG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723836
Record name 3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate

CAS RN

22268-65-1
Record name 3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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